molecular formula C28H25N3O5 B11148362 ethyl 4-[({3-oxo-1-[(2E)-3-phenylprop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

ethyl 4-[({3-oxo-1-[(2E)-3-phenylprop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Cat. No.: B11148362
M. Wt: 483.5 g/mol
InChI Key: KCYPJZOVJYMULA-SFQUDFHCSA-N
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Description

ETHYL 4-(2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological and pharmacological activities. The presence of multiple functional groups, including an ester, amide, and ketone, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 3-oxo-1-[(2E)-3-phenylprop-2-enoyl]-1,2,3,4-tetrahydroquinoxaline with ethyl 4-aminobenzoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 4-(2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate
  • Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate

Uniqueness

ETHYL 4-(2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and the presence of the quinoxaline core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-oxo-1-[(E)-3-phenylprop-2-enoyl]-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H25N3O5/c1-2-36-28(35)20-13-15-21(16-14-20)29-25(32)18-24-27(34)30-22-10-6-7-11-23(22)31(24)26(33)17-12-19-8-4-3-5-9-19/h3-17,24H,2,18H2,1H3,(H,29,32)(H,30,34)/b17-12+

InChI Key

KCYPJZOVJYMULA-SFQUDFHCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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